molecular formula C9H6INO B060803 2-(4-IODO-PHENYL)-OXAZOLE CAS No. 195436-88-5

2-(4-IODO-PHENYL)-OXAZOLE

Cat. No.: B060803
CAS No.: 195436-88-5
M. Wt: 271.05 g/mol
InChI Key: BJNRAXNXFISPNV-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-iodoaniline with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. Another approach involves the use of 4-iodobenzoyl chloride and an amine to form an intermediate, which then undergoes cyclization.

Industrial Production Methods: Industrial production of 2-(4-Iodophenyl)oxazole may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cycloaddition Reactions: These reactions often require the presence of dienophiles and catalysts to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(4-Iodophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-(4-Iodophenyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Phenyl-1,3-oxazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.

    2-(4-Bromophenyl)oxazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.

    2-(4-Chlorophenyl)oxazole: Another halogen-substituted derivative with distinct properties.

Uniqueness: 2-(4-Iodophenyl)oxazole is unique due to the presence of the iodine atom, which imparts specific electronic and steric effects. This uniqueness can influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(4-iodophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNRAXNXFISPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431997
Record name 2-(4-iodophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195436-88-5
Record name 2-(4-iodophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-(2,2-dimethoxyethyl)-4-iodobenzamide (10 g, 30 mmol) in Eaton's reagent (100 mL) was heated at 135° C. for 17 hours. The reaction was allowed to cool and poured into ice water. The brown solid was isolated by filtration. Purification on silica gel eluting with dichloromethane gave 6.7 g of 2-(4-iodophenyl)oxazole, 1H NMR (400 MHz, CDCl3) δ 7.79 (q, 4H), 7.72 (s, 1H), 7.27 (s, 1H).
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10 g
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ice water
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Synthesis routes and methods II

Procedure details

Under an inert atmosphere, methanesulfonic acid (141 g, 1.46 mol) was added to a mixture of amide acetal (25 g, 74.6 mmol) and phosphorus pentoxide (25 g, 176 mmol). The reaction mixture was heated at 140° C. for about 12 hours. The reaction mixture was cooled to 0° C. and 150 mL of water was added while maintaining the reaction temperature below 40° C. The pH of the reaction mixture was adjusted to 12.5-13 with 50% sodium hydroxide and the reaction mixture was heated at ca. 45° C. to hydrolyze the carcinogenic byproduct methyl methanesulfonate. The reaction mixture was cooled to ambient temperature and 100 mL of tetrahydrofuran was added. The pH was adjusted to 5 with concentrated hydrochloric acid and the layers were separated. The spent aqueous phase was extracted twice with 100 mL of acetone. The rich organic extracts were combined and 200 mL of water was added to effect crystallization. The crystal slurry was filtered, washed and dried in vacuo at <50° C., to give 17 g (84 M %, HPLC area % >99) of the title compound.
Quantity
141 g
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reactant
Reaction Step One
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25 g
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reactant
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25 g
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reactant
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100 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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